Nabumetone-d6 Dimer Impurity

Descripción

Significance of Impurity Profiling in Drug Development and Quality Assurance Research

Impurity profiling is the identification, quantification, and characterization of impurities within a pharmaceutical product. longdom.orgrjpdft.com Its importance in drug development and quality assurance research cannot be overstated. The presence of impurities, even in minute quantities, can significantly impact the quality, safety, and efficacy of a drug. longdom.orgjpionline.org Some impurities may possess toxic or carcinogenic properties, posing a direct risk to patient health. researchgate.net Therefore, a thorough understanding and control of impurities are paramount to ensure the safety and effectiveness of medications. globalpharmatek.comwisdomlib.org

From a research perspective, impurity profiling provides invaluable insights into the synthesis process and the stability of the drug substance. globalpharmatek.comunesp.br By identifying the types and quantities of impurities, researchers can optimize manufacturing processes to minimize their formation. globalpharmatek.com Furthermore, stability studies, which are a crucial component of drug development, rely heavily on impurity profiling to identify degradation products and establish appropriate storage conditions and shelf-life for the drug product. globalpharmatek.comjcpr.in

Classification of Pharmaceutical Impurities: A Research Perspective

From a research standpoint, impurities are typically categorized based on their origin. This classification aids in developing strategies for their control and removal. jpionline.org The main categories include process-related impurities, degradation-related impurities, and isotopic impurities.

Process-related impurities are substances that are introduced or formed during the manufacturing process of the active pharmaceutical ingredient (API). biopharmadive.comintertek.com These can originate from various sources, including:

Starting Materials and Intermediates: Unreacted starting materials or intermediates from the synthetic route can remain in the final product. globalresearchonline.netjpionline.org

By-products: Unintended reactions can lead to the formation of by-products. jpionline.orgresearchgate.net

Reagents, Ligands, and Catalysts: These substances, used to facilitate chemical reactions, may not be completely removed during purification. jpionline.orgajptr.com

Solvents: Residual solvents used during synthesis or purification can be present in the final API. globalpharmatek.comchemass.si

Table 1: Examples of Process-Related Impurities

| Impurity Source | Example |

|---|---|

| Starting Materials | Unreacted precursors |

| Intermediates | Incompletely reacted chemical species |

| By-products | Unwanted reaction products |

| Reagents | Acids, bases, oxidizing/reducing agents |

| Catalysts | Heavy metals, enzymes |

| Solvents | Methanol (B129727), Toluene, Acetonitrile (B52724) |

Degradation-related impurities are formed when the drug substance or drug product degrades over time due to exposure to various environmental factors such as light, heat, moisture, or pH changes. synthinkchemicals.comijprajournal.com These impurities are a primary focus of stability testing, which is essential for determining the shelf-life and appropriate storage conditions for a pharmaceutical product. jcpr.insynthinkchemicals.com Forced degradation studies are often conducted to intentionally degrade the drug substance to identify potential degradation products and pathways. unesp.brnih.gov

Table 2: Factors Leading to Degradation-Related Impurities

| Factor | Description |

|---|---|

| Temperature | High temperatures can accelerate chemical reactions, leading to degradation. synthinkchemicals.com |

| Light | Exposure to UV or visible light can induce photolytic degradation. synthinkchemicals.com |

| Moisture | Hydrolysis is a common degradation pathway for many drugs. synthinkchemicals.com |

| Oxygen | Oxidation can lead to the formation of various degradation products. synthinkchemicals.com |

| pH | Changes in pH can catalyze degradation reactions. synthinkchemicals.com |

Isotopic impurities are compounds that contain one or more isotopic atoms in their molecules. Stable isotopes, which are non-radioactive, are particularly significant in pharmaceutical research. pharmaffiliates.com They are often used as internal standards for quantitative analysis due to their chemical similarity to the parent compound but different mass. The use of stable isotope-labeled compounds, such as Nabumetone-d6 Dimer Impurity, is crucial for various studies, including:

Pharmacokinetic Studies: To trace the absorption, distribution, metabolism, and excretion of a drug.

Metabolite Identification: To distinguish between drug metabolites and other endogenous compounds.

Quantitative Analysis: As internal standards in mass spectrometry-based assays to improve accuracy and precision. researchgate.net

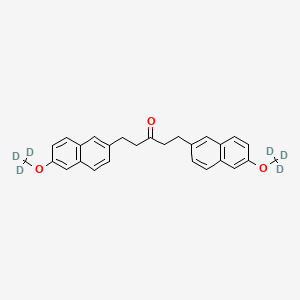

Nabumetone-d6 Dimer Impurity is a deuterated form of a dimer impurity of Nabumetone (B1676900). pharmaffiliates.comdoveresearchlab.com The "d6" indicates that six hydrogen atoms in the molecule have been replaced by deuterium (B1214612), a stable isotope of hydrogen. pharmaffiliates.com This isotopic labeling makes it a valuable tool for advanced analytical and research applications. pharmaffiliates.com

Overview of Regulatory Frameworks in Impurity Research (e.g., ICH Guidelines)

The control of impurities in pharmaceutical products is a critical regulatory requirement. longdom.orgijbpas.com The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) has established a set of guidelines that are widely adopted by regulatory agencies globally, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). biotech-spain.comijcrt.org These guidelines provide a framework for the identification, qualification, and control of impurities.

Key ICH guidelines relevant to impurity research include:

ICH Q3A(R2): Impurities in New Drug Substances: This guideline provides guidance on the reporting, identification, and qualification of impurities in new drug substances produced by chemical synthesis. biotech-spain.compremier-research.com It sets thresholds for impurities that trigger the need for identification and qualification. biotech-spain.com

ICH Q3B(R2): Impurities in New Drug Products: This guideline addresses impurities that are found in new drug products, including degradation products. biotech-spain.compremier-research.com

ICH Q3C(R5): Impurities: Guideline for Residual Solvents: This guideline provides permissible daily exposure limits for residual solvents in pharmaceutical products based on their toxicity. chemass.sibiotech-spain.com

ICH Q3D(R1): Guideline for Elemental Impurities: This guideline establishes a risk-based approach for the control of elemental impurities. chemass.sibiotech-spain.com

ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk: This guideline focuses on the assessment and control of mutagenic impurities, which have the potential to cause DNA damage. jpionline.orgpremier-research.com

Adherence to these guidelines is essential for ensuring the quality and safety of pharmaceutical products and is a prerequisite for obtaining marketing approval. longdom.orgwisdomlib.org

Propiedades

Fórmula molecular |

C27H26O3 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

1,5-bis[6-(trideuteriomethoxy)naphthalen-2-yl]pentan-3-one |

InChI |

InChI=1S/C27H26O3/c1-29-26-13-9-21-15-19(3-7-23(21)17-26)5-11-25(28)12-6-20-4-8-24-18-27(30-2)14-10-22(24)16-20/h3-4,7-10,13-18H,5-6,11-12H2,1-2H3/i1D3,2D3 |

Clave InChI |

UMTKETXRHOPDDD-WFGJKAKNSA-N |

SMILES isomérico |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC([2H])([2H])[2H] |

SMILES canónico |

COC1=CC2=C(C=C1)C=C(C=C2)CCC(=O)CCC3=CC4=C(C=C3)C=C(C=C4)OC |

Origen del producto |

United States |

Nabumetone D6 Dimer Impurity: Formation Pathways and Mechanistic Investigations

Chemical Synthesis-Related Formation Mechanisms of the Dimer Impurity

The formation of the Nabumetone-d6 Dimer Impurity during the chemical synthesis of Nabumetone-d6 is a consequence of unintended side reactions. The specific pathways and the extent of dimer formation are influenced by the chosen synthetic route, reaction conditions, and the reagents employed.

Side Reactions in Nabumetone (B1676900) Synthesis Leading to Dimer Formation

Several synthetic routes to Nabumetone have been described, with a common strategy involving the coupling of a 6-methoxy-2-naphthyl moiety with a four-carbon side chain. One prevalent method involves the reaction of 6-methoxy-2-naphthaldehyde (B117158) with acetone (B3395972) in the presence of a base catalyst, such as sodium hydroxide (B78521), to form an intermediate which is then hydrogenated.

Under basic conditions, aldol (B89426) condensation reactions are common side reactions. It is plausible that the enolate of acetone (or the deuterated acetone used for Nabumetone-d6 synthesis) could react with another molecule of the initial condensation product, 4-(6-methoxy-2-naphthyl)but-3-en-2-one, or that two molecules of the butenone intermediate could react with each other in a Michael-type addition followed by further condensation, ultimately leading to the formation of a dimeric structure. The presence of unreacted starting materials or intermediates under catalytic conditions can facilitate these side reactions.

Another synthetic approach involves the palladium-catalyzed reaction of 2-bromo-6-methoxynaphthalene (B28277) with 3-buten-2-ol. While this method offers a more direct route, side reactions involving the coupling of multiple naphthyl or butenol (B1619263) moieties could potentially occur, especially if the catalyst is not sufficiently selective or if reaction conditions are not tightly controlled.

Role of Reaction Conditions and Reagents on Dimerization

The conditions employed during synthesis play a critical role in directing the reaction towards the desired product and minimizing the formation of impurities, including the dimer.

Key Factors Influencing Dimerization During Synthesis:

| Parameter | Influence on Dimer Formation |

| Base Concentration | Higher concentrations of base catalysts (e.g., NaOH) can promote self-condensation and other side reactions leading to dimerization. |

| Temperature | Elevated temperatures can increase the rate of side reactions, potentially favoring the formation of thermodynamically stable dimer impurities. |

| Reaction Time | Prolonged reaction times may allow for the accumulation of side products, including the dimer, as starting materials are consumed. |

| Purity of Reagents | Impurities in starting materials or solvents can sometimes act as catalysts or participants in unintended side reactions. |

| Catalyst Specificity | In catalyzed reactions, the choice of catalyst and ligands is crucial for selectivity and minimizing the formation of by-products. |

For instance, in the synthesis involving 6-methoxy-2-naphthaldehyde and acetone, careful control of the sodium hydroxide concentration and reaction temperature is necessary to suppress the formation of aldol condensation-related byproducts. Similarly, in palladium-catalyzed syntheses, the choice of palladium salt and phosphine (B1218219) ligands can significantly impact the reaction's selectivity and yield, thereby influencing the impurity profile.

Degradation-Induced Formation of the Dimer Impurity

The Nabumetone-d6 Dimer Impurity can also be formed as a degradation product when Nabumetone-d6 is subjected to various stress conditions, such as oxidation, light, and heat. Understanding these degradation pathways is essential for ensuring the stability and shelf-life of the compound.

Oxidative Degradation Pathways Leading to Dimerization

Oxidative stress can induce the degradation of Nabumetone, potentially leading to the formation of dimeric impurities. The presence of oxidizing agents or exposure to atmospheric oxygen can initiate radical chain reactions.

The mechanism likely involves the formation of a radical species on the Nabumetone molecule, for instance, at the benzylic position of the side chain, which is susceptible to oxidation. Two of these radical intermediates could then combine to form a carbon-carbon bond, resulting in a dimer. Studies on the radiolytic degradation of Nabumetone in aqueous solutions have shown the formation of various degradation products through reactions with hydroxyl radicals, indicating the susceptibility of the molecule to oxidative processes. While this study did not specifically report the dimer, the generation of reactive intermediates highlights a potential pathway for dimerization

Application of Deuterium (B1214612) Labeling (d6) in Mechanistic Studies of Dimer Formation

Deuterium labeling, the substitution of hydrogen (¹H) with its heavier, stable isotope deuterium (²H or D), is a fundamental technique in the investigation of reaction mechanisms. researchgate.net In the context of the Nabumetone-d6 Dimer Impurity, the six deuterium atoms act as probes, allowing researchers to track the fate of specific parts of the molecule and to measure differences in reaction rates, thereby revealing insights into the dimerization process. This method is particularly valuable for distinguishing between proposed reaction pathways and identifying rate-determining steps. hwb.gov.inscispace.com

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced with one of its isotopes. wikipedia.org It is formally expressed as the ratio of the rate constant for the light isotopologue (kH) to that of the heavy one (kD). The magnitude of the KIE can provide significant clues about the transition state of the rate-determining step.

A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step. Since a carbon-deuterium (C-D) bond is stronger and vibrates at a lower frequency than a carbon-hydrogen (C-H) bond, more energy is required to break it. researchgate.netlibretexts.org Consequently, if a C-H bond is cleaved during the rate-limiting step of nabumetone dimerization, the reaction rate for Nabumetone-d6 would be significantly slower than for its non-deuterated counterpart. This would result in a "normal" KIE (kH/kD > 1), with typical values for C-H bond cleavage ranging from 2 to 8. libretexts.org

Conversely, a secondary KIE occurs when the bond to the isotope is not directly involved in the bond-breaking or bond-forming events but is located at or near the reaction center. wikipedia.org These effects are generally smaller (kH/kD values are often between 0.7 and 1.5) and are caused by changes in the hybridization state of the carbon atom to which the isotope is attached. For example, if the dimerization mechanism involves a change from sp³ to sp² hybridization at a deuterium-labeled carbon in the transition state, a small, normal KIE (kH/kD > 1) would be expected. An inverse KIE (kH/kD < 1) might be observed if the hybridization changes from sp² to sp³.

The following table illustrates hypothetical rate constants and the resulting KIE for a proposed dimerization pathway where C-H bond cleavage at a deuterated position is the rate-determining step.

| Compound | Rate Constant (k) at 25°C (s⁻¹) | Kinetic Isotope Effect (kH/kD) |

| Nabumetone | 3.6 x 10⁻⁵ | 6.0 |

| Nabumetone-d6 | 0.6 x 10⁻⁵ |

This interactive table contains hypothetical data for illustrative purposes.

A measured KIE of 6.0, as shown in the table, would strongly suggest that the cleavage of a C-H/C-D bond is central to the slowest step of the dimerization reaction.

Beyond measuring rate changes, the deuterium atoms in Nabumetone-d6 serve as stable isotopic labels, enabling researchers to trace the movement of atoms and fragments throughout the reaction. researchgate.netnih.gov By analyzing the position of deuterium in the final dimer impurity and any isolated intermediates, it is possible to reconstruct the sequence of events in the reaction pathway.

For instance, consider two proposed mechanisms for the formation of the nabumetone dimer:

Pathway A (Aldol-type condensation): This pathway might involve the deprotonation at the carbon alpha to the ketone, forming an enolate intermediate which then attacks a second nabumetone molecule.

Pathway B (Radical mechanism): This pathway could be initiated by the formation of a radical species, which then propagates to form the dimer.

By using Nabumetone-d6, where the deuterium atoms are strategically placed on the butanone side chain, these pathways can be distinguished. If Pathway A is operative, the initial deprotonation step would involve the removal of a deuterium atom (deuteron). The location of the remaining deuterium atoms in the final product would confirm the specific bonds formed during the condensation. For example, if a deuterium atom is absent from a specific alpha-carbon position in the resulting dimer, it provides strong evidence for its removal during an enolate formation step.

Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are key analytical techniques used in these tracing studies. hwb.gov.in MS can detect the mass shift corresponding to the number of deuterium atoms retained in intermediates and the final product, while NMR can pinpoint the exact location of each deuterium atom within the molecular structure.

The research findings from such a hypothetical study are summarized in the table below.

| Analytical Technique | Observation | Mechanistic Implication |

| Mass Spectrometry (MS) | The final dimer impurity shows a mass corresponding to the loss of one deuterium atom from the original two Nabumetone-d6 molecules. | A proton/deuteron transfer is a key step in the mechanism. |

| ¹H NMR Spectroscopy | Disappearance of the signal corresponding to the alpha-proton on one of the butanone side chains in the dimer structure. | Confirms the involvement of the alpha-carbon in bond formation. |

| ²H (Deuterium) NMR | A deuterium signal is absent at the alpha-carbon position, confirming its removal during the reaction. | Supports an enolate-mediated pathway (Pathway A). |

This interactive table presents hypothetical findings to demonstrate the principles of tracer studies.

Through the combined application of kinetic isotope effect measurements and isotopic tracing, the use of Nabumetone-d6 provides a detailed and unambiguous picture of the dimerization mechanism, a task that would be significantly more challenging with the non-labeled compound alone.

Advanced Analytical Methodologies for Characterization and Quantification of Nabumetone D6 Dimer Impurity

Chromatographic Separation Techniques for Impurity Profiling

Chromatographic techniques are indispensable for the separation of impurities from the main API and from each other. ijpsonline.com The selection of an appropriate chromatographic method is fundamental for developing a robust impurity profiling strategy. For Nabumetone (B1676900) and its related substances, liquid and planar chromatography are the most prominently utilized techniques.

High-Performance Liquid Chromatography (HPLC) and its advanced version, Ultra-High Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the separation and quantification of impurities in the pharmaceutical industry. ijpsonline.comijprajournal.com UHPLC, utilizing columns with smaller particle sizes (<2 µm), offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and substantially shorter analysis times. researchgate.netrsc.org

Method Development

The development of a stability-indicating HPLC or UHPLC method for analyzing the Nabumetone-d6 Dimer Impurity involves a systematic optimization of several key parameters to achieve adequate separation from Nabumetone and other potential impurities. ijprajournal.comijrpc.com Reversed-phase chromatography is the most common mode employed for this purpose. ijprajournal.com

Key developmental aspects include:

Stationary Phase Selection: C18 and C8 columns are widely used, providing the necessary hydrophobicity to retain and separate Nabumetone and its related compounds. researchgate.netijrpc.comjournalbji.com For instance, columns such as the Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 × 50 mm, 1.8 µm) have been successfully used in UHPLC applications for Nabumetone analysis. nih.gov

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component (water or buffer, often with an acid modifier like formic or acetic acid) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). ijprajournal.comnih.govijcrt.org The gradient or isocratic elution profile is optimized to ensure resolution between all peaks of interest.

Detection: The UV detector is commonly used, with detection wavelengths set around the absorbance maxima of Nabumetone, such as 230 nm or 270 nm, to ensure high sensitivity for both the parent drug and its impurities. ijprajournal.comijrpc.comijcrt.org

The following table summarizes typical chromatographic conditions applied in the analysis of Nabumetone, which can be adapted for the specific quantification of the dimer impurity.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Technique | UHPLC | RP-HPLC | RP-HPLC |

| Column | Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) nih.gov | Symmetry C18 (4.6mm X 250mm, 5µm) ijrpc.com | Agilent Zorbax Bonus RP (4.6 mm X 250 mm, 5µ) ijcrt.org |

| Mobile Phase | A: 0.1% formic acid in waterB: 0.1% formic acid in methanol (gradient) nih.gov | Acetonitrile: Water (80:20 % v/v) ijrpc.com | Methanol: Water (35:65 % v/v) ijcrt.org |

| Flow Rate | 0.20 mL/min nih.gov | 1.0 mL/min ijrpc.com | 1.0 mL/min ijcrt.org |

| Detection (UV) | 231 nm nih.gov | 230 nm ijrpc.com | 270 nm ijcrt.org |

| Injection Volume | 1 µL nih.gov | Not Specified | Not Specified |

Method Validation

Once developed, the analytical method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for the intended purpose. nih.gov Validation ensures the reliability of the results for the quantification of the Nabumetone-d6 Dimer Impurity.

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of other components, including the API, other impurities, and degradation products. ijrpc.com Forced degradation studies (using acid, base, oxidation, heat, and light) are performed to prove that the dimer impurity peak is well-resolved from any potential degradants. ijprajournal.comijrpc.comijcrt.org

Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. ijprajournal.com A linear relationship between peak area and concentration is established over a specified range.

Accuracy: The closeness of the test results to the true value, often determined by recovery studies where a known amount of the impurity standard is spiked into the sample matrix. ijprajournal.comjournalbji.com

Precision: Assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability), expressed as the relative standard deviation (RSD). ijprajournal.comijrpc.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively. ijrpc.comnih.gov For impurities, a low LOQ is essential for accurate monitoring at trace levels.

Robustness: The method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, flow rate, column temperature), providing an indication of its reliability during routine use. ijprajournal.com

Gas Chromatography (GC) is a powerful separation technique primarily suited for the analysis of volatile and thermally stable compounds. nih.govijpsonline.com The Nabumetone-d6 Dimer Impurity, with a molecular weight of 404.53 g/mol and a complex structure, is a semi-volatile compound with a high boiling point. pharmaffiliates.comscbt.com Consequently, direct GC analysis can be challenging and may require high temperatures that risk thermal degradation.

While GC coupled with mass spectrometry (GC-MS) is a valuable tool for the identification of volatile impurities, its application for analyzing the Nabumetone dimer is not as prevalent as LC-based methods. ijpsonline.com The literature predominantly favors HPLC and UHPLC for the impurity profiling of Nabumetone due to the non-volatile and thermally sensitive nature of the API and its related substances. nih.gov Derivatization to increase volatility could be an option but adds complexity and potential variability to the analytical procedure.

Planar chromatography techniques, such as Thin-Layer Chromatography (TLC) and its high-performance variant (HPTLC), serve as valuable tools for the preliminary detection and screening of impurities. ijprajournal.comresearchgate.net These methods are rapid, simple, and cost-effective, making them suitable for in-process controls or initial purity assessments. akjournals.com HPTLC provides enhanced separation efficiency, better resolution, and lower detection limits compared to conventional TLC. researchgate.net

For the analysis of Nabumetone, a TLC-densitometric method has been developed, which could be adapted for the detection of the dimer impurity. akjournals.com The impurity would appear as a distinct spot separated from the API, and its identity could be preliminarily confirmed by its retention factor (Rf) value.

An example of a planar chromatography system for Nabumetone is detailed below.

| Parameter | Description |

| Technique | TLC-Densitometry akjournals.com |

| Stationary Phase | TLC plates with silica (B1680970) gel 60 F254 akjournals.com |

| Mobile Phase | n-hexane–chloroform–glacial acetic acid 4:1:1 (v/v/v) akjournals.com |

| Detection | Densitometric scanning at 270 nm and 330 nm akjournals.com |

| Rf of Nabumetone | ~0.72 akjournals.com |

This technique can effectively indicate the presence of impurities, including the dimer, which would exhibit a different Rf value under the specified conditions. akjournals.com

Spectrometric Techniques for Structural Elucidation and Quantification

While chromatography separates the impurities, spectrometric techniques are essential for their structural elucidation and confirmation. nih.gov Mass spectrometry, in particular, is a cornerstone for identifying pharmaceutical impurities.

Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision. nih.govijprajournal.com When coupled with a separation technique like HPLC (LC-MS), it becomes an unparalleled tool for identifying unknown peaks in a chromatogram. ijprajournal.com

Molecular Weight Determination

For the Nabumetone-d6 Dimer Impurity, MS analysis would be used to confirm its molecular weight. The expected monoisotopic mass corresponding to its molecular formula, C₂₇H₂₀D₆O₃, would be observed, providing strong evidence for its identity. pharmaffiliates.comscbt.com This allows for clear differentiation from the parent Nabumetone molecule and other related impurities.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) provides deeper structural insights by inducing fragmentation of a selected precursor ion. nih.gov The ion corresponding to the Nabumetone-d6 Dimer Impurity is isolated and fragmented, and the resulting pattern of product ions serves as a structural fingerprint. researchgate.net Analysis of these fragments helps to confirm the connectivity of the atoms within the molecule, providing definitive structural elucidation. nih.govresearchgate.net This is particularly crucial for distinguishing between isomers and confirming the specific structure of the dimer, 1,5-bis(6-methoxy-2-naphthalenyl)-3-pentanone. biosynth.com

High-Resolution Mass Spectrometry (HRMS) is an advanced MS technique that provides extremely accurate mass measurements, typically with an error of less than 5 parts per million (ppm). longdom.orgazolifesciences.com This high accuracy allows for the unambiguous determination of a compound's elemental composition from its measured mass. researchgate.netuci.edu

The primary advantage of HRMS in impurity profiling is its ability to distinguish between different compounds that may have the same nominal mass (isobaric compounds). azolifesciences.com For the Nabumetone-d6 Dimer Impurity, HRMS would provide a mass measurement accurate to several decimal places, which can be used to calculate a unique elemental formula. researchgate.net This capability is critical for confirming the identity of an impurity without ambiguity and for characterizing novel or unexpected impurities discovered during stability studies. nih.gov

The table below illustrates the power of HRMS by comparing the calculated exact masses for the Nabumetone-d6 Dimer Impurity and a hypothetical isobaric impurity.

| Compound | Molecular Formula | Nominal Mass | Calculated Exact Mass (Monoisotopic) |

| Nabumetone-d6 Dimer Impurity | C₂₇H₂₀D₆O₃ | 404 | 404.2566 |

| Hypothetical Isobaric Impurity | C₂₄H₂₈N₅O₂ | 404 | 404.2243 |

As shown, while both compounds have the same nominal mass, their exact masses differ significantly. HRMS can easily distinguish between these, providing unequivocal confirmation of the impurity's elemental composition. longdom.orguci.edu

Mass Spectrometry (MS) Approaches for Molecular Weight Determination and Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) for Structural Information

Tandem mass spectrometry (MS/MS) is a powerful analytical tool for the structural elucidation of unknown impurities in pharmaceuticals. synthinkchemicals.com This technique offers high sensitivity and specificity, making it indispensable for identifying and quantifying trace levels of impurities. synthinkchemicals.com The process involves ionizing chemical compounds to generate charged molecules or fragments and then measuring their mass-to-charge ratios. synthinkchemicals.com

In the context of the Nabumetone-d6 Dimer Impurity, MS/MS provides detailed structural information by analyzing the fragmentation patterns of the impurity. synthinkchemicals.com High-resolution mass spectrometry, a key component of this technique, enhances the accuracy of mass measurements, which is crucial for determining the elemental composition of the impurity. americanpharmaceuticalreview.com By comparing the fragmentation patterns of the dimer impurity with the parent drug, nabumetone-d6, analysts can deduce the structural modifications that led to the formation of the dimer. This comparative analysis is vital for understanding the degradation pathways and for proposing a definitive structure for the impurity. nih.gov

The interpretation of mass spectra, however, can be challenging and often requires significant expertise. chemrxiv.orgchemrxiv.org To address this, computational tools and databases are increasingly being integrated into the workflow to automate the process and improve the accuracy of structural determination. chemrxiv.orgchemrxiv.org

| Parameter | Information Gained from MS/MS |

| Parent Ion Mass | Molecular weight of the Nabumetone-d6 Dimer Impurity. |

| Fragment Ions | Structural motifs and connectivity of the dimer. |

| High-Resolution Mass | Elemental composition of the parent and fragment ions. |

| Fragmentation Pathway | Insights into the bonding and stability of the dimer structure. |

Online Hydrogen/Deuterium (B1214612) Exchange LC-MS for Active Hydrogen Identification

Online Hydrogen/Deuterium Exchange Liquid Chromatography-Mass Spectrometry (H/D exchange LC-MS) is a valuable technique for identifying the number of active or exchangeable hydrogens in a molecule. americanpharmaceuticalreview.com This method involves introducing the sample into a mobile phase containing deuterium oxide (D₂O), which allows for the exchange of labile protons (e.g., those attached to oxygen, nitrogen, or sulfur) with deuterium atoms. americanpharmaceuticalreview.comnih.gov

For the Nabumetone-d6 Dimer Impurity, this technique can help confirm the presence and location of functional groups containing active hydrogens, such as hydroxyl (-OH) or amine (-NH) groups, which may have formed during the dimerization process. The mass shift observed in the mass spectrum after H/D exchange corresponds to the number of exchangeable hydrogens, providing crucial structural information that complements the data obtained from MS/MS. americanpharmaceuticalreview.com This approach is particularly effective in distinguishing between isomers and confirming structural assignments. americanpharmaceuticalreview.comnih.gov

The rate of H/D exchange can also provide insights into the conformational dynamics and solvent accessibility of different parts of the molecule. acs.orgwaters.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous identification and structural elucidation of chemical compounds, including pharmaceutical impurities. veeprho.comtricliniclabs.com It provides detailed information about the molecular structure, including the connectivity of atoms and their spatial arrangement. veeprho.comsigmaaldrich.com

For the comprehensive structural characterization of the Nabumetone-d6 Dimer Impurity, a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed. These experiments, such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC, provide a complete picture of the molecule's framework. veeprho.com The non-destructive nature of NMR allows for the analysis of samples without altering their chemical structure. veeprho.comfilab.fr

| NMR Experiment | Information Provided |

| ¹H NMR | Number and chemical environment of protons. |

| ¹³C NMR | Number and chemical environment of carbon atoms. |

| COSY | Correlation between coupled protons (¹H-¹H). |

| HSQC | Correlation between protons and directly attached carbons (¹H-¹³C). |

| HMBC | Correlation between protons and carbons over two or three bonds. |

Deuterium NMR Spectroscopy for Isotopic Purity and Labeling Position Confirmation

Deuterium (²H) NMR spectroscopy is a specialized technique that is particularly useful for analyzing deuterated compounds. youtube.com In the case of the Nabumetone-d6 Dimer Impurity, ²H NMR is essential for confirming the position and isotopic purity of the deuterium labels. nih.gov

This technique can verify that the deuterium atoms have not migrated or exchanged during the synthesis or degradation processes that lead to the formation of the dimer impurity. youtube.com By analyzing the ²H NMR spectrum, chemists can ensure the structural integrity of the deuterated portion of the molecule. rsc.org A combination of ¹H and ²H NMR can provide a more accurate determination of isotopic abundance compared to classical ¹H NMR or mass spectrometry methods alone. nih.govwiley.com

Hyphenated Techniques in Dimer Impurity Research (e.g., LC-MS/NMR)

Hyphenated techniques, which combine the separation power of chromatography with the identification capabilities of spectroscopy, have revolutionized impurity profiling. ajrconline.org The online coupling of Liquid Chromatography with Mass Spectrometry and Nuclear Magnetic Resonance (LC-MS/NMR) is a powerful tool for the analysis of complex mixtures, such as those containing pharmaceutical impurities. nih.govajpaonline.com

This integrated approach allows for the separation of the Nabumetone-d6 Dimer Impurity from the active pharmaceutical ingredient and other impurities, followed by its immediate characterization by MS and NMR. wisdomlib.org LC-MS provides initial identification based on molecular weight and fragmentation, while LC-NMR offers detailed structural elucidation without the need for isolating the impurity. iipseries.org This combination provides a wealth of information from a single analytical run, accelerating the impurity identification process. iipseries.org

Isotopic Labeling as an Internal Standard in Quantitative Analysis of the Dimer Impurity

Stable isotope-labeled (SIL) compounds are widely used as internal standards in quantitative analysis by mass spectrometry due to their similar chemical and physical properties to the analyte of interest. acanthusresearch.com In the quantitative analysis of the Nabumetone-d6 Dimer Impurity, a stable isotope-labeled version of the dimer itself, or a closely related analog, can serve as an ideal internal standard.

The use of a SIL internal standard helps to correct for variations in sample preparation, chromatographic retention time, and ionization efficiency in the mass spectrometer, leading to more accurate and precise quantification. crimsonpublishers.comnih.gov The mass difference between the analyte and the internal standard should be sufficient to avoid spectral overlap. acanthusresearch.com It is also crucial that the isotopic label is placed on a stable position within the molecule to prevent exchange with protons from the solvent or matrix. acanthusresearch.comyoutube.com

Development and Validation of Stability-Indicating Analytical Methods for Nabumetone-d6 Dimer Impurity

A stability-indicating analytical method is a validated quantitative analytical procedure that can detect changes in the quality of a drug substance or drug product over time. ijtrd.com The development and validation of such a method are crucial for monitoring the formation of the Nabumetone-d6 Dimer Impurity during stability studies.

The method, typically a reversed-phase high-performance liquid chromatography (RP-HPLC) method, must be able to separate the dimer impurity from the parent drug and any other potential degradation products. researchgate.netchemmethod.com The validation of the method is performed according to the guidelines of the International Council for Harmonisation (ICH) and includes parameters such as specificity, linearity, accuracy, precision, and robustness. nih.govlongdom.org

Forced degradation studies are conducted under various stress conditions (e.g., acid, base, oxidation, heat, and light) to demonstrate the method's ability to separate the dimer impurity from degradation products and to establish the degradation pathways of the drug substance. ijtrd.comresearchgate.net

Research on Control and Mitigation Strategies for Nabumetone D6 Dimer Impurity

Process Optimization in Nabumetone (B1676900) Synthesis to Minimize Dimer Formation

The formation of dimeric impurities is a common challenge in the synthesis of many pharmaceutical compounds. nih.govnih.gov These impurities often arise from side reactions involving reactive intermediates or the final product itself. chim.it The primary strategy to control the formation of the Nabumetone-d6 Dimer Impurity is through the meticulous optimization of the manufacturing process.

Modification of Reaction Conditions

The synthesis of Nabumetone typically involves key steps such as aldol (B89426) condensation followed by hydrogenation. google.comresearchgate.net Dimerization can occur as a competing reaction, and its rate is highly dependent on various reaction parameters. rsc.org Control over these conditions is paramount to favor the formation of the desired monomeric product and minimize the generation of the dimer.

Key reaction parameters that are subject to optimization include:

Temperature: Lowering the reaction temperature can often reduce the rate of side reactions, including dimerization, more significantly than the rate of the main reaction, thus improving product purity.

Concentration: The concentration of reactants and intermediates can influence the kinetics of dimer formation. Running reactions at optimal dilution can disfavor the bimolecular reaction that leads to the dimer.

Catalyst Selection and Loading: The choice of catalyst (e.g., Palladium on carbon for hydrogenation) and its concentration is critical. An optimized catalyst system can enhance the selectivity for the desired product. researchgate.net

Reaction Time: Prolonged reaction times can sometimes lead to an increase in impurity levels as the product may degrade or react further to form dimers. researchgate.net Monitoring the reaction progress and stopping it at the optimal point is crucial.

pH and Solvent System: The choice of solvent and the control of pH can significantly impact reaction pathways and the stability of intermediates.

Table 1: Potential Impact of Modifying Reaction Conditions on Dimer Formation

| Parameter | Modification | Potential Impact on Dimer Formation |

| Temperature | Decrease | Reduces the rate of dimerization side reactions. |

| Reactant Concentration | Optimize (often decrease) | Lowers the probability of bimolecular collisions leading to dimers. |

| Catalyst Loading | Optimize | Improves selectivity for the desired monomeric product. |

| Reaction Time | Minimize/Optimize | Reduces the opportunity for product degradation or subsequent dimerization. |

| Solvent | Select appropriate polarity/type | Can influence reaction kinetics and stabilize desired intermediates. |

Impurity Rejection Strategies during Purification

Even with an optimized synthesis, the formation of some level of the dimer impurity may be unavoidable. Therefore, robust purification strategies are essential to ensure the final API meets the required purity specifications. The quality of a crystallization product is defined by attributes including chemical purity. mdpi.com

Common purification techniques employed to remove structurally similar impurities like dimers include:

Crystallization/Recrystallization: This is a primary and cost-effective method for purifying solid APIs. mdpi.com The process leverages the difference in solubility between the API and the impurity in a given solvent system. By carefully selecting the solvent, cooling profile, and agitation rate, the API can be selectively crystallized, leaving the more soluble dimer impurity in the mother liquor. nih.govacs.org Additives or crystallization modifiers can sometimes be used to enhance the rejection of specific impurities. researchgate.netresearchgate.net

Chromatography: Techniques such as preparative High-Performance Liquid Chromatography (HPLC) or column chromatography offer high-resolution separation and are particularly useful for removing impurities that are difficult to separate by crystallization. europeanpharmaceuticalreview.com These methods separate compounds based on their differential partitioning between a stationary phase and a mobile phase.

Washing and Slurrying: After initial isolation, washing the API cake with a specific solvent in which the impurity is soluble but the API is not, can effectively remove surface impurities. nih.gov Slurrying the solid product in a saturated, impurity-free solution can also help to wash the crystal surface and remove deposited impurities. acs.org

Table 2: Principles of Purification Techniques for Dimer Impurity Rejection

| Purification Technique | Principle of Separation | Application for Dimer Rejection |

| Crystallization | Difference in solubility between the API and the impurity. | The dimer impurity, if more soluble, remains in the solution (mother liquor) while the pure API crystallizes out. |

| Preparative HPLC | Differential partitioning between a stationary and a mobile phase based on polarity and other physicochemical properties. | Provides high-resolution separation of the API from the structurally similar dimer impurity. |

| Cake Washing | Selective dissolution of impurities from the surface of the isolated solid product. | Removes residual mother liquor and surface-adhered dimer impurity from the filtered API. |

Strategies for Stability Enhancement and Degradation Control

Controlling the level of the Nabumetone-d6 Dimer Impurity is not only a concern during synthesis but also throughout the shelf-life of the drug substance and product. Degradation of the API can lead to the formation or increase of impurities over time.

Research on Excipient-Impurity Interactions Related to Dimer Formation

Excipients are generally considered inert, but they can contain reactive impurities or interact directly with the API, leading to degradation. scirp.orgnih.gov Common reactive impurities found in excipients include aldehydes, peroxides, and trace metals, which can catalyze or participate in degradation reactions. nih.gov

Investigation of Storage Conditions and Their Impact on Dimer Accumulation

The stability of a drug substance and its formulated product can be significantly affected by environmental factors such as temperature, humidity, and light. Stability studies are conducted under various storage conditions, as mandated by regulatory guidelines, to establish a product's shelf-life and recommended storage conditions. aapharma.ca

For Nabumetone-d6, these studies would monitor the level of the dimer impurity over time.

Temperature: Elevated temperatures can accelerate the rate of chemical degradation, potentially leading to an increase in the dimer impurity.

Humidity: Moisture can promote hydrolysis or other degradation pathways. Tablets stored at high humidity may show physical changes and chemical degradation. pharmaexcipients.com

Light: Photodegradation is a common issue for many APIs. Studies have shown that formulating Nabumetone in microemulsions can enhance its photostability. nih.gov Therefore, protection from light is often a necessary storage requirement.

Table 3: Impact of Storage Conditions on Potential Impurity Accumulation

| Storage Condition | Potential Impact | Mitigation Strategy |

| High Temperature | Increased rate of chemical degradation, potentially forming more dimer impurity. | Store at controlled room temperature or as determined by stability studies. |

| High Humidity | May facilitate degradation reactions. | Store in a dry place with appropriate packaging (e.g., desiccants). |

| Light Exposure | Can induce photodegradation, leading to various impurities. | Store in light-resistant containers. |

Development of Reference Standards for Nabumetone-d6 Dimer Impurity

The accurate detection and quantification of the Nabumetone-d6 Dimer Impurity rely on the availability of a well-characterized reference standard. knorspharma.comlabinsights.nl Reference standards are highly purified compounds that serve as a benchmark for analytical testing. pharmiweb.compharmaffiliates.com

The development of a reference standard for the Nabumetone-d6 Dimer Impurity involves several key steps:

Synthesis and Isolation: The impurity is either synthesized through a targeted chemical route or isolated from bulk batches of Nabumetone-d6 that contain a sufficient amount of the impurity. frontiersin.org

Purification: The isolated material is extensively purified, typically using chromatographic techniques, to achieve a very high level of purity.

Characterization and Certification: The structure of the purified impurity is unequivocally confirmed using various spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Its purity is then accurately determined using a combination of analytical methods. This process leads to the creation of a certified reference material (CRM). alfa-chemistry.com

These certified reference standards are then used in routine quality control to:

Identify the impurity peak in chromatograms of Nabumetone-d6 samples.

Quantify the amount of the impurity present. enamine.net

Validate the analytical methods used for impurity testing, ensuring they are accurate, precise, and specific.

Several suppliers of pharmaceutical reference standards offer both Nabumetone Dimer Impurity and Nabumetone-d6 Dimer Impurity, which facilitates the quality control of Nabumetone and its deuterated analog. scbt.comsynzeal.com Organizations like the United States Pharmacopeia (USP) also provide a wide range of official reference standards and pharmaceutical analytical impurities (PAI) to support drug development and manufacturing. sigmaaldrich.comusp.org

Regulatory Science and Quality by Design Qbd in Impurity Control Research for Nabumetone D6 Dimer

Interpretation and Application of ICH Q3 Guidelines (Q3A, Q3B, Q3C, M7) in Dimer Impurity Studies

The ICH Q3 series of guidelines provides a comprehensive framework for the control of impurities in new drug substances (Q3A) and new drug products (Q3B), residual solvents (Q3C), and mutagenic impurities (M7). industrialpharmacist.comjpionline.org The application of these guidelines to the Nabumetone-d6 Dimer Impurity requires careful consideration of its unique chemical nature as a deuterated dimer.

ICH Q3A and Q3B: Impurities in New Drug Substances and Drug Products

ICH Q3A(R2) and Q3B(R2) establish thresholds for reporting, identifying, and qualifying impurities. ich.orgpremier-research.comeuropa.eu These thresholds are based on the maximum daily dose (MDD) of the drug substance. For the Nabumetone-d6 Dimer Impurity, the first step would be to determine these thresholds.

Reporting Threshold: The level at which an impurity must be reported in regulatory submissions. ich.org

Identification Threshold: The level at which the structure of an impurity must be determined. ich.orgich.org

Qualification Threshold: The level at which an impurity must be assessed for its biological safety. ich.orgpda.org

The deuterated nature of the dimer does not fundamentally change the principles of these thresholds, but it does present analytical challenges in both identification and quantification. There is ongoing discussion within the regulatory community regarding the treatment of isotopologues and isotopomers, with some concern that they may be treated as regular impurities under ICH Q3A. nih.gov

Below is an illustrative data table showing the ICH Q3A thresholds.

| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |

| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day intake (whichever is lower) | 0.15% or 1.0 mg/day intake (whichever is lower) |

| > 2 g/day | 0.03% | 0.05% | 0.05% |

ICH Q3C: Residual Solvents

While the Nabumetone-d6 Dimer is a process-related impurity and not a solvent, the principles of controlling potentially harmful volatile organic compounds are relevant. The synthesis of Nabumetone (B1676900) and its deuterated analogue may involve various solvents. ICH Q3C classifies these solvents into three classes based on their toxicity and sets permissible daily exposure (PDE) limits for each. youtube.com Any research on the dimer impurity must also consider the potential for co-eluting residual solvents that could interfere with its analysis.

ICH M7: Mutagenic Impurities

The ICH M7 guideline provides a framework for the assessment and control of DNA reactive (mutagenic) impurities to limit potential carcinogenic risk. europa.eutoxby.designraps.org A critical step in the evaluation of the Nabumetone-d6 Dimer Impurity would be to assess its mutagenic potential. This process typically involves:

In Silico Assessment: Using quantitative structure-activity relationship (QSAR) models to predict mutagenic potential based on the chemical structure of the dimer. premier-research.com

Ames Test: If the in silico assessment indicates a potential for mutagenicity, a bacterial reverse mutation assay (Ames test) would be conducted to confirm or refute this prediction. researchgate.net

If the dimer is found to be mutagenic, stringent control strategies would be required to limit its presence in the final drug product to a level that poses negligible carcinogenic risk, often defined by a Threshold of Toxicological Concern (TTC). premier-research.com

Risk Assessment Methodologies for Process-Related and Degradation Impurities

A cornerstone of the QbD approach is a thorough risk assessment to identify and control potential sources of variability that can impact product quality. celonpharma.comnih.gov For the Nabumetone-d6 Dimer Impurity, which can be both a process-related impurity (formed during synthesis) and a degradation product (formed during storage), a comprehensive risk assessment is crucial.

The principles of ICH Q9 (Quality Risk Management) and ICH Q11 (Development and Manufacture of Drug Substances) guide this process. europa.euich.org The risk assessment would involve:

Hazard Identification: Identifying all potential steps in the manufacturing process and storage conditions that could lead to the formation of the Nabumetone-d6 Dimer. This would include starting materials, intermediates, reagents, and reaction conditions.

Risk Analysis: Evaluating the probability of dimer formation and the severity of its potential impact on patient safety and product efficacy.

Risk Evaluation: Comparing the identified and analyzed risk against given risk criteria.

A Failure Mode and Effects Analysis (FMEA) is a commonly used tool for this purpose. An FMEA would systematically evaluate potential failure modes (e.g., temperature excursion during reaction, presence of a specific catalyst) and their effects on the formation of the dimer impurity.

The following table illustrates a simplified FMEA for the formation of the Nabumetone-d6 Dimer Impurity.

| Potential Failure Mode | Potential Cause | Potential Effect | Severity | Occurrence | Detection | Risk Priority Number (RPN) |

| Excessive Dimer Formation | High reaction temperature | Exceeds impurity qualification threshold | 8 | 3 | 4 | 96 |

| Incomplete Reaction | Insufficient reaction time | Presence of unreacted starting materials leading to side reactions | 6 | 5 | 2 | 60 |

| Degradation on Storage | Exposure to light or heat | Increased levels of dimer impurity over shelf life | 7 | 4 | 3 | 84 |

Based on the RPN, control strategies can be prioritized to mitigate the highest risks.

Research on Impurity Thresholds and Qualification Strategies

Once the reporting and identification thresholds for the Nabumetone-d6 Dimer Impurity are established based on ICH Q3A/B, the next critical step is qualification if the impurity level exceeds the qualification threshold. ich.orgyoutube.com Qualification is the process of acquiring and evaluating data that establishes the biological safety of an individual impurity at the level(s) specified. ich.org

The qualification strategy for the Nabumetone-d6 Dimer Impurity would depend on its observed levels and its toxicological profile. Options for qualification include:

Utilizing Clinical Data: If batches of the drug substance containing the dimer at or above the proposed specification level have been used in clinical trials, the safety data from these trials can be used to qualify the impurity. ich.org

Metabolite Data: If the dimer is also a significant metabolite in animal and/or human studies, it is generally considered qualified. ich.org

Toxicological Studies: If sufficient clinical or metabolite data is not available, dedicated toxicological studies on the isolated dimer impurity may be necessary. These studies typically include genotoxicity testing and general toxicity studies in a relevant animal species. pda.org

The decision tree provided in the ICH Q3A guideline is a valuable tool for navigating the qualification process.

Analytical Method Validation in Compliance with Regulatory Research Requirements

A robust and validated analytical method is a prerequisite for accurately monitoring and controlling the Nabumetone-d6 Dimer Impurity. The validation of the analytical procedure must be conducted in accordance with ICH Q2(R2) guidelines to demonstrate that it is suitable for its intended purpose. ich.orgeuropa.eueuropeanpharmaceuticalreview.com

The key validation characteristics that must be evaluated for an impurity method include:

Specificity: The ability to assess the analyte unequivocally in the presence of other components, including the active pharmaceutical ingredient (API), other impurities, and degradation products. ich.orggmptrends.com For the dimer impurity, this would involve demonstrating separation from the Nabumetone-d6 monomer and other related substances.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOQ must be at or below the reporting threshold for the dimer impurity. youtube.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability, intermediate precision, and reproducibility. biopharminternational.com

Range: The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity. ich.org

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

The following table summarizes the typical validation parameters for an impurity quantification method.

| Validation Parameter | Requirement |

| Specificity | Must demonstrate resolution from API and other potential impurities. |

| LOQ | ≤ Reporting Threshold (e.g., ≤ 0.05%) |

| Linearity | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Recovery of 80-120% of the true value. |

| Precision (Repeatability) | RSD ≤ 10% at the LOQ |

| Range | From LOQ to 120% of the specification limit. |

| Robustness | No significant impact on results from minor variations in method parameters. |

By adhering to these regulatory guidelines and employing a QbD approach, a comprehensive understanding of the Nabumetone-d6 Dimer Impurity can be developed, leading to the establishment of a robust control strategy that ensures the quality, safety, and efficacy of the final drug product.

Future Research Directions and Emerging Trends in Pharmaceutical Impurity Profiling

Application of Advanced Computational Chemistry and In Silico Modeling for Dimer Formation Prediction

The prediction of potential impurities, such as dimers, through computational means is a rapidly advancing field that promises to revolutionize the early stages of drug development. By identifying the likelihood of dimer formation before a synthetic route is finalized, significant time and resources can be saved.

In Silico Approaches for Impurity Prediction:

Quantum Mechanics (QM) and Molecular Mechanics (MM): These computational chemistry methods are being increasingly used to model reaction pathways and predict the formation of impurities. By simulating the interactions between molecules at an atomic level, researchers can identify potential side reactions that could lead to the formation of dimers like the Nabumetone-d6 Dimer Impurity.

Predictive Toxicology: In silico tools are also being employed to assess the potential toxicity of predicted impurities. nih.gov This allows for a proactive approach to safety, where potentially harmful impurities can be designed out of the synthetic process at an early stage. nih.gov

Machine Learning and AI: The application of machine learning algorithms to large datasets of chemical reactions is an emerging trend. These models can learn to recognize patterns that are associated with the formation of specific types of impurities, including dimers. This data-driven approach can complement physics-based models and enhance the accuracy of impurity prediction.

Research Findings:

Recent studies have demonstrated the feasibility of using computational models to predict the formation of various types of impurities. For instance, researchers have successfully used density functional theory (DFT) calculations to elucidate the mechanisms of impurity formation in the synthesis of active pharmaceutical ingredients (APIs). While specific studies on the Nabumetone-d6 Dimer Impurity are not yet prevalent in the public domain, the principles and methodologies are directly applicable.

Data Table: Computational Tools in Impurity Prediction

| Computational Tool | Application in Dimer Formation Prediction | Key Advantages |

| Gaussian, Spartan | Modeling reaction energetics and transition states to assess the favorability of dimerization pathways. | High accuracy for small to medium-sized molecules. |

| Schrödinger Suite, MOE | Molecular docking and dynamics simulations to predict intermolecular interactions that may lead to dimerization. | Can handle larger systems and provides insights into the stability of dimer complexes. |

| DEREK Nexus, Sarah Nexus | In silico toxicology prediction for potential dimer impurities. | Early assessment of safety risks. |

| TensorFlow, Scikit-learn | Development of machine learning models to predict impurity formation based on reaction conditions and molecular descriptors. | Can identify complex patterns in large datasets that are not apparent from first principles. |

Automation and High-Throughput Screening in Impurity Analysis

The demand for faster and more efficient methods for impurity analysis has led to the widespread adoption of automation and high-throughput screening (HTS) technologies. aragen.com These approaches are particularly valuable for the routine monitoring of impurities like the Nabumetone-d6 Dimer Impurity in large numbers of samples.

Key Technologies and Their Applications:

Automated Sample Preparation: Robotic systems for sample preparation, such as liquid handlers and automated solid-phase extraction (SPE) systems, reduce manual errors and increase throughput. mdpi.com

Ultra-High-Performance Liquid Chromatography (UHPLC): UHPLC systems offer significantly faster analysis times and higher resolution compared to traditional HPLC, enabling the rapid separation of impurities from the main API.

Mass Spectrometry (MS): The coupling of UHPLC with high-resolution mass spectrometry (HRMS) provides a powerful tool for the rapid identification and quantification of impurities, even at trace levels.

High-Throughput Screening (HTS): HTS platforms, originally developed for drug discovery, are being adapted for impurity analysis. bmglabtech.com These systems can screen thousands of samples per day, making them ideal for applications such as forced degradation studies and the screening of process optimization experiments. aragen.combmglabtech.com

Research Findings:

The integration of these technologies has been shown to significantly improve the efficiency of impurity profiling. For example, the use of automated UHPLC-MS methods has been reported to reduce the time required for the analysis of a single sample from hours to minutes. This allows for more comprehensive process understanding and control.

Data Table: High-Throughput Screening Technologies for Impurity Analysis

| Technology | Application in Impurity Analysis | Throughput |

| Automated UHPLC-MS | Rapid separation, identification, and quantification of impurities. | Hundreds of samples per day. |

| Parallel Synthesis and Screening | High-throughput screening of reaction conditions to minimize impurity formation. | Thousands of reactions per day. |

| Lab-on-a-Chip Devices | Miniaturized analytical systems for rapid impurity detection. | Potentially thousands of samples per hour. |

Novel Synthetic Routes for Deuterated Impurities as Reference Standards

The availability of high-purity reference standards is essential for the accurate quantification of impurities. For deuterated impurities like the Nabumetone-d6 Dimer Impurity, the development of novel and efficient synthetic routes is a key area of research.

Approaches to the Synthesis of Deuterated Standards:

Isotope Exchange Reactions: Methods such as hydrogen-deuterium exchange (HDX) can be used to introduce deuterium (B1214612) into a molecule. nih.gov Optimizing these reactions to achieve site-specific deuteration is a current research focus.

Multi-step Synthesis: In many cases, a multi-step synthesis is required to produce the desired deuterated impurity with high isotopic purity. lgcstandards.com The development of convergent and efficient synthetic strategies is crucial.

Flow Chemistry: Continuous flow reactors offer several advantages for the synthesis of deuterated compounds, including improved reaction control, enhanced safety, and the potential for higher yields. colab.ws

Research Findings:

The synthesis of isotopically labeled compounds is a well-established field, and new methodologies are continually being developed. iaea.org For example, recent advances in catalytic C-H activation have opened up new possibilities for the selective introduction of deuterium into complex molecules. These methods could be applied to the synthesis of the Nabumetone-d6 Dimer Impurity to provide a more efficient and cost-effective route to this important reference standard.

Data Table: Synthetic Strategies for Deuterated Impurities

| Synthetic Strategy | Description | Advantages |

| Catalytic H/D Exchange | Use of a catalyst to facilitate the exchange of hydrogen for deuterium. | Can be highly selective and efficient. |

| Synthesis from Deuterated Starting Materials | Incorporation of deuterium at an early stage of the synthesis. | Can provide high levels of isotopic enrichment. |

| Flow Chemistry Synthesis | Performing the synthesis in a continuous flow reactor. | Improved control over reaction parameters and scalability. |

Integration of Cheminformatics and Data Analytics for Comprehensive Impurity Management Research

The vast amount of data generated during pharmaceutical development, from synthetic process parameters to analytical results, presents both a challenge and an opportunity. The integration of cheminformatics and data analytics tools is emerging as a powerful approach for comprehensive impurity management.

Key Components of an Integrated System:

Centralized Data Repository: A database that captures all relevant information about impurities, including their structures, analytical methods, and toxicological data.

Data Visualization Tools: Software that allows researchers to visualize and explore the relationships between process parameters, impurity levels, and product quality attributes.

Predictive Modeling: The use of statistical models and machine learning algorithms to predict impurity formation and identify critical process parameters.

Knowledge Management: A system for capturing and sharing knowledge about impurities across an organization to support decision-making and continuous improvement.

Research Findings:

The application of cheminformatics and data analytics in pharmaceutical development is still in its early stages, but the potential benefits are significant. By integrating data from various sources, companies can gain a more holistic understanding of their processes and make more informed decisions about impurity control. This can lead to improved product quality, reduced development timelines, and enhanced patient safety.

Data Table: Cheminformatics Tools for Impurity Management

| Tool | Function | Application |

| Electronic Lab Notebooks (ELNs) | Digital platform for recording and managing experimental data. | Centralizing data on synthesis and analysis of impurities. |

| LIMS (Laboratory Information Management System) | Software for managing samples and analytical data. | Tracking samples and results from impurity testing. |

| Statistical Software (e.g., JMP, Minitab) | Tools for statistical analysis and design of experiments (DoE). | Identifying critical process parameters affecting impurity formation. |

| Data Visualization Software (e.g., Tableau, Spotfire) | Platforms for creating interactive dashboards and visualizations. | Exploring relationships between process variables and impurity profiles. |

Q & A

Q. How can researchers resolve co-elution challenges between Nabumetone-d6 Dimer Impurity and structurally similar degradation products?

- Methodological Answer : Two-dimensional chromatography (2D-LC) or tandem mass spectrometry (MS/MS) with collision-induced dissociation (CID) can differentiate co-eluting species. For example, MS/MS fragmentation patterns of the dimer (e.g., m/z ratios corresponding to deuterated vs. non-deuterated fragments) provide structural clues. Additionally, orthogonal methods like capillary electrophoresis (CE) or supercritical fluid chromatography (SFC) may improve separation efficiency .

Q. What strategies are recommended for structural elucidation of unknown dimeric impurities in Nabumetone-d6?

- Methodological Answer : A multi-technique approach is critical:

- NMR spectroscopy : 1H/13C NMR and 2D experiments (COSY, HSQC) confirm connectivity and deuterium incorporation.

- High-resolution MS (HRMS) : Exact mass measurements (<5 ppm error) determine molecular formulas.

- X-ray crystallography : For crystalline impurities, single-crystal analysis provides definitive stereochemical data .

Q. How should stability studies be designed to assess Nabumetone-d6 Dimer Impurity under accelerated degradation conditions?

- Methodological Answer : Forced degradation studies (acid/base hydrolysis, thermal stress, photolysis) should mimic ICH Q1A/B protocols. Samples are analyzed at intervals (e.g., 0, 7, 14 days) using stability-indicating methods (e.g., HPLC-DAD). Kinetic modeling (Arrhenius equation) predicts dimer formation rates under long-term storage. Researchers must also evaluate deuterium exchange effects, as isotopic labeling may alter degradation pathways compared to non-deuterated Nabumetone .

Q. What role do computational tools play in predicting Nabumetone-d6 Dimer Impurity formation during process optimization?

- Methodological Answer : Density functional theory (DFT) calculations predict reaction energetics (e.g., activation barriers for dimerization). Molecular dynamics (MD) simulations model solvent interactions affecting aggregation. Software like ACD/Labs or Schrödinger Suite aids in retrosynthetic analysis to identify high-risk steps. These tools reduce experimental trial-and-error and guide DOE (design of experiments) for process parameter optimization .

Key Considerations for Researchers

- Regulatory Compliance : Align impurity profiling with USP-NF Nabumetone monographs and ICH guidelines .

- Method Validation : Include robustness testing for column batches and mobile phase suppliers .

- Safety Assessments : For dimers exceeding thresholds, conduct Ames tests or in silico toxicity predictions (e.g., DEREK Nexus) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.